molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propansäure CAS No. 1160047-66-4

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propansäure

Katalognummer: B2509198
CAS-Nummer: 1160047-66-4
Molekulargewicht: 195.178
InChI-Schlüssel: HQZYNEYHAPKDAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano and amino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable nitrile and an amino acid derivative, the oxazole ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is unique due to its specific functional groups and the combination of the cyano and amino groups on the oxazole ring. This unique structure contributes to its distinct chemical and biological properties .

Biologische Aktivität

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid (CAS Number: 1160047-66-4) is a compound of significant interest due to its unique structural features, including a cyano group and an oxazole derivative. This compound is being studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. The compound features an oxazole ring, which contributes to its biological activity through various mechanisms.

Property Value
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
IUPAC Name 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
CAS Number 1160047-66-4

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid exhibit notable antibacterial and antifungal activities. For instance, a study evaluating various oxazole derivatives found that certain structural modifications led to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged significantly, indicating varying levels of potency.

Table 1: Antimicrobial Activity of Related Compounds

Compound MIC (mg/mL) Target Organisms
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans

Anticancer Potential

Research has also explored the anticancer potential of oxazole derivatives. In particular, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of oxazole derivatives on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

The biological activity of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Cell Membrane Disruption: Its structure allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
  • Signal Transduction Interference: By modulating signaling pathways, the compound can influence cellular responses to stress and apoptosis.

Research Findings

Several studies have reported on the synthesis and evaluation of related compounds:

  • A study synthesized various oxazole derivatives and assessed their biological activities, noting that modifications to the oxazole ring significantly affected their antimicrobial properties.
  • Another research effort focused on the structure–activity relationship (SAR) of these compounds, identifying key functional groups necessary for enhanced activity against specific microbial strains.

Eigenschaften

IUPAC Name

3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYNEYHAPKDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.